molecular formula C10H17N5O B1480103 (4-(2-Azidoethyl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 2098143-29-2

(4-(2-Azidoethyl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B1480103
CAS No.: 2098143-29-2
M. Wt: 223.28 g/mol
InChI Key: QOSJXZINNJCGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Azidoethyl)piperazin-1-yl)(cyclopropyl)methanone (hereafter referred to as AEPPM) is a novel compound with significant potential for use in a variety of scientific research applications. AEPPM is an azide-containing compound, which is a type of organic molecule containing a nitrogen atom triple-bonded to three hydrogen atoms. AEPPM has been used in a variety of research applications, including protein labeling, bioconjugation, and imaging.

Scientific Research Applications

AEPPM has been used in a variety of scientific research applications. It has been used as a protein labeling reagent, as it is able to covalently attach to proteins, allowing for the visualization and tracking of proteins in a variety of research applications. AEPPM has also been used in bioconjugation, as it can be used to link two molecules together, allowing for the study of their interactions. Additionally, AEPPM has been used in imaging applications, as it can be used to label and track molecules in living cells.

Mechanism of Action

The mechanism of action of AEPPM is based on its ability to covalently attach to proteins. AEPPM is able to attach to proteins through a process known as click chemistry, which is a type of reaction that is highly efficient, selective, and rapid. In this process, AEPPM attaches to the proteins through a thiol-ene reaction, where the azide group of AEPPM reacts with the thiol group of the protein, forming a covalent bond.
Biochemical and Physiological Effects
AEPPM has been shown to have a variety of biochemical and physiological effects. In studies, AEPPM has been shown to be non-toxic and non-immunogenic, making it suitable for use in a variety of research applications. Additionally, AEPPM has been shown to be stable, allowing it to be used in a variety of environments. AEPPM has also been shown to have a low background signal, allowing for more accurate imaging and tracking of molecules.

Advantages and Limitations for Lab Experiments

AEPPM has a number of advantages and limitations for lab experiments. One of the main advantages of AEPPM is its ability to covalently attach to proteins, allowing for the visualization and tracking of proteins in a variety of research applications. Additionally, AEPPM is non-toxic and non-immunogenic, making it suitable for use in a variety of research applications. However, AEPPM is not suitable for use in all research applications, as it is not able to attach to all types of proteins. Additionally, AEPPM is not able to attach to proteins in certain environments, such as in aqueous solutions.

Future Directions

AEPPM has a number of potential future directions. One potential future direction is the development of new methods for the synthesis of AEPPM. Additionally, new methods for the covalent attachment of AEPPM to proteins could be developed, allowing for the visualization and tracking of proteins in a wider variety of research applications. Additionally, new methods for the use of AEPPM in imaging applications could be developed, allowing for greater accuracy and detail in the imaging of molecules in living cells. Finally, new methods for the use of AEPPM in bioconjugation could be developed, allowing for the study of the interactions of molecules in a wider variety of research applications.

Properties

IUPAC Name

[4-(2-azidoethyl)piperazin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c11-13-12-3-4-14-5-7-15(8-6-14)10(16)9-1-2-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSJXZINNJCGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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